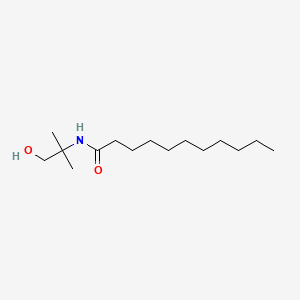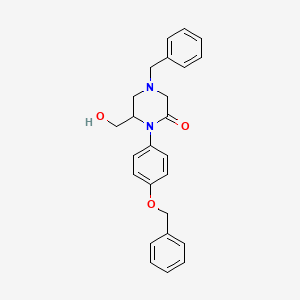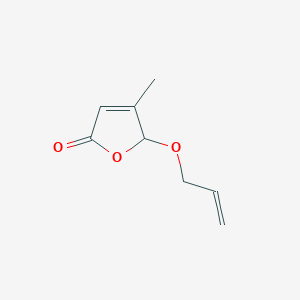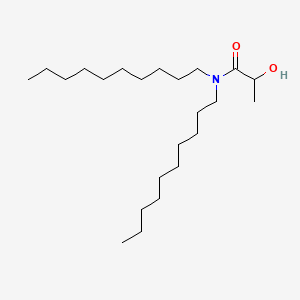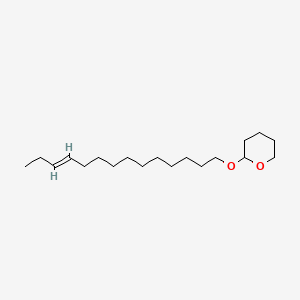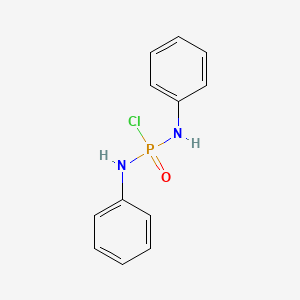
Phosphorodiamidic chloride, N,N'-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphorodiamidic chloride, N,N’-diphenyl-, can be synthesized through several methods. One common approach involves the reaction of phosphorus oxychloride with aniline in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane. The general reaction scheme is as follows:
POCl3+2C6H5NH2→ClP(=O)(NC6H5)2+2HCl
Industrial Production Methods
Industrial production of phosphorodiamidic chloride, N,N’-diphenyl-, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorodiamidic chloride, N,N’-diphenyl-, undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols, to form corresponding phosphoramides or phosphorates.
Hydrolysis: In the presence of water, the compound can hydrolyze to form phosphoric acid derivatives and aniline.
Condensation Reactions: It can react with compounds containing active hydrogen atoms, such as amines or thiols, to form new phosphoramide derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, ethanol, toluene
Catalysts: Triethylamine, pyridine
Major Products
The major products formed from these reactions include various phosphoramide derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
Phosphorodiamidic chloride, N,N’-diphenyl-, has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of phosphoramide derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It finds applications in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of phosphorodiamidic chloride, N,N’-diphenyl-, involves its ability to form stable complexes with various nucleophiles. The phosphorus atom, being electrophilic, readily reacts with nucleophiles to form phosphoramide bonds. This reactivity is exploited in various synthetic and biological applications. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphoric acid dianilide: Similar structure but lacks the chlorine atom.
Phosphorodiamidic chloride, N,N’-dimethyl-: Contains methyl groups instead of phenyl groups.
Phosphorodiamidic chloride, N,N’-diethyl-: Contains ethyl groups instead of phenyl groups.
Uniqueness
Phosphorodiamidic chloride, N,N’-diphenyl-, is unique due to the presence of phenyl groups, which impart specific chemical properties such as increased stability and reactivity. The phenyl groups also influence the compound’s solubility and interaction with other molecules, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
5625-99-0 |
|---|---|
Formule moléculaire |
C12H12ClN2OP |
Poids moléculaire |
266.66 g/mol |
Nom IUPAC |
N-[anilino(chloro)phosphoryl]aniline |
InChI |
InChI=1S/C12H12ClN2OP/c13-17(16,14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H,(H2,14,15,16) |
Clé InChI |
SEJRCEHFBBPZIV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NP(=O)(NC2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


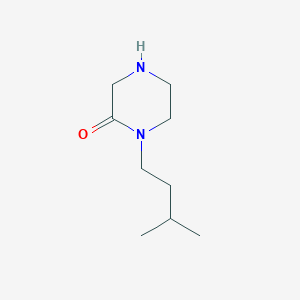
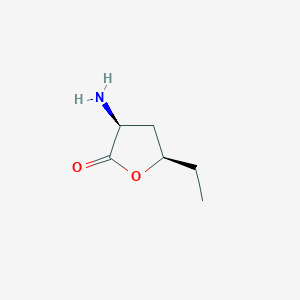
![3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol](/img/structure/B13806158.png)
